Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate
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Overview
Description
Physical and Chemical Properties Analysis
“Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate” is a powder-like crystal that is colorless or slightly yellow. It has a high melting and boiling point. It is soluble in some organic solvents such as ethanol and ether, but it is not soluble in water .Scientific Research Applications
Advanced Oxidation Processes and Environmental Impact
Research on acetic acid derivatives, such as those produced from the degradation of acetaminophen (ACT) by advanced oxidation processes (AOPs), reveals the environmental impact and biotoxicity of by-products like hydroquinone, acetamide, and acetic acid itself. These studies underscore the importance of understanding the degradation pathways and the biotoxic effects of by-products on ecosystems, suggesting the need for efficient treatment methods to mitigate environmental threats (Qutob et al., 2022).
Acetic Acid in Yeast Research and Biotechnology
Acetic acid plays a significant role in the yeast research field, particularly in studying the mechanisms underlying cell death induced by acetic acid. Understanding these processes has implications for biotechnology and biomedicine, providing insights into designing robust yeast strains for industrial applications and developing new biomedical strategies (Chaves et al., 2021).
Process Intensification in Chemical Manufacturing
In the context of chemical manufacturing, such as the production of ethyl acetate, acetic acid flow rate and its interaction with other process parameters play a crucial role. Understanding these interactions can lead to process intensification techniques that enhance production efficiency, reduce energy consumption, and lower overall costs (Patil & Gnanasundaram, 2020).
Wastewater Treatment and Environmental Safety
Studies on the treatment of pesticide industry wastewater highlight the challenge of removing toxic pollutants like 2,4-dichlorophenoxyacetic acid. The research points towards biological processes and granular activated carbon as effective methods for achieving high-quality effluent, demonstrating the critical need for innovative and effective wastewater treatment solutions to prevent environmental contamination (Goodwin et al., 2018).
Pervaporation in Industrial Separation Processes
The separation of water-acetic acid mixtures through pervaporation (PV) is a vital area of research due to its industrial significance in recycling acetic acid from wastewater. This method offers a more economical and environmentally friendly alternative to traditional distillation, underscoring the potential of PV technology in addressing industrial separation challenges (Aminabhavi & Toti, 2003).
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 3,4-dihydroxyphenylacetic acid (dopac), are metabolites of the neurotransmitter dopamine .
Mode of Action
For instance, dopamine can be metabolized into DOPAC .
Biochemical Pathways
Related compounds like dopac are involved in the dopamine metabolic pathway .
Pharmacokinetics
It’s known that similar compounds, such as 2-乙酰基-3,5-二羟基苯乙酸乙酯 (edhb), are soluble in some organic solvents like ethanol and ether, but insoluble in water .
Result of Action
Similar compounds like edhb are used as catalysts in organic synthesis, often used to catalyze the condensation reaction of aromatic quinones with acetophenone to prepare dihydroxymethyl aromatic compounds .
Action Environment
The compound is sensitive to air and light, and it needs to be kept dry and protected from light during storage and operation . Environmental factors such as temperature, humidity, and light exposure could potentially influence the compound’s action, efficacy, and stability.
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "4-hydroxybenzaldehyde", "acetophenone", "3,5-dihydroxybenzaldehyde", "acetic anhydride", "sodium acetate", "hydrochloric acid", "sodium hydroxide", "ethanol", "diethyl ether" ], "Reaction": [ "Step 1: Condensation of 4-hydroxybenzaldehyde and acetophenone in ethanol with sodium hydroxide as a catalyst to form chalcone", "Step 2: Reduction of chalcone with sodium borohydride in ethanol to form 4-(1-phenylethyl)phenol", "Step 3: Esterification of 4-(1-phenylethyl)phenol with acetic anhydride in the presence of hydrochloric acid to form 4-(1-phenylethyl)phenyl acetate", "Step 4: Condensation of 4-(1-phenylethyl)phenyl acetate and 3,5-dihydroxybenzaldehyde in ethanol with sodium hydroxide as a catalyst to form Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate", "Step 5: Purification of the final product through recrystallization from diethyl ether" ] } | |
CAS No. |
861446-14-2 |
Molecular Formula |
C18H16O5 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
[4-[(E)-2-(3-acetyloxy-5-hydroxyphenyl)ethenyl]phenyl] acetate |
InChI |
InChI=1S/C18H16O5/c1-12(19)22-17-7-5-14(6-8-17)3-4-15-9-16(21)11-18(10-15)23-13(2)20/h3-11,21H,1-2H3/b4-3+ |
InChI Key |
IUHAHFQLCDVRJQ-ONEGZZNKSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OC(=O)C)O |
SMILES |
CC(=O)O.CC(=O)OC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC(=O)C)O |
Synonyms |
5-[(1E)-2-[4-(Acetyloxy)phenyl]ethenyl]-1,3-benzenediol 1-Acetate; 5-[(1E)-2-[4-(Acetyloxy)phenyl]ethenyl]-1,3-benzenediol Monoacetate |
Origin of Product |
United States |
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